

Application Note: Microwave-Assisted Synthesis of 4-(1-Cycloocten-1-yl)morpholine

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Compound of Interest

Compound Name: 4-(1-Cycloocten-1-yl)morpholine

CAS No.: 17344-01-3

Cat. No.: B098612

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Abstract & Core Rationale

Enamines are pivotal intermediates for

-alkylation and acylation of ketones (Stork Enamine Synthesis). While cyclohexanone enamines form readily, cyclooctanone presents a kinetic challenge due to "medium-ring" conformational strain and transannular interactions. Conventional reflux methods (Dean-Stark) often require 12–24 hours for completion.

This protocol utilizes Microwave Irradiation (MW) to accelerate this condensation. The rapid dielectric heating of the polar morpholine and the acid catalyst drives the equilibrium forward by efficiently removing water (often adsorbed onto solid support or molecular sieves) without the need for azeotropic distillation.

Key Advantages:

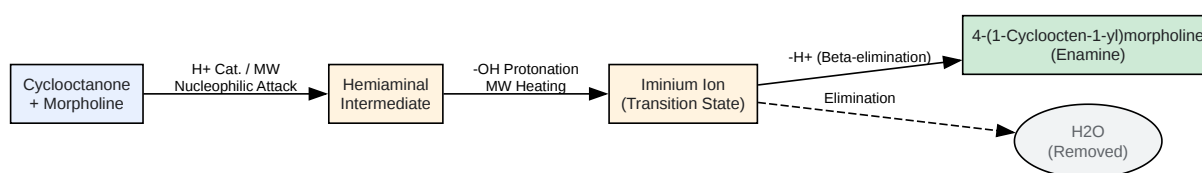
- Reaction Time: Reduced from >12 hours to <20 minutes.
- Green Chemistry: Solvent-free or minimal solvent conditions.

- Equilibrium Shift: Enhanced effective collision frequency and superheating effects.

Reaction Mechanism

The formation is an acid-catalyzed dehydration following the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). In the microwave field, the dipolar polarization of the intermediate hemiaminal facilitates the elimination of water.

Figure 1: Mechanistic Pathway



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Caption: Acid-catalyzed condensation of cyclooctanone and morpholine.[1] Microwave irradiation accelerates the rate-limiting dehydration step (Step 1 to Step 2).

Materials & Equipment

Reagents

Reagent	CAS No.	MW (g/mol)	Equiv.	Role
Cyclooctanone	502-49-8	126.20	1.0	Substrate
Morpholine	110-91-8	87.12	1.2 - 1.5	Amine Source (Excess drives eq.)
p-Toluenesulfonic Acid (p-TSA)	104-15-4	172.20	0.05 (5 mol%)	Catalyst
Molecular Sieves (4Å)	N/A	N/A	200 mg/mmol	Water Scavenger (In-situ)
Toluene (Optional)	108-88-3	92.14	N/A	Azeotropic aid (if needed)

Equipment

- Microwave Reactor: Monomode (e.g., CEM Discover, Biotage Initiator) or Multimode (Milestone) capable of temperature control.
- Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
- Stirring: Magnetic stir bar (high viscosity anticipated).

Experimental Protocol

Optimization of Reaction Conditions

Cyclooctanone is less reactive than cyclohexanone. The following table summarizes the optimization for the 8-membered ring.

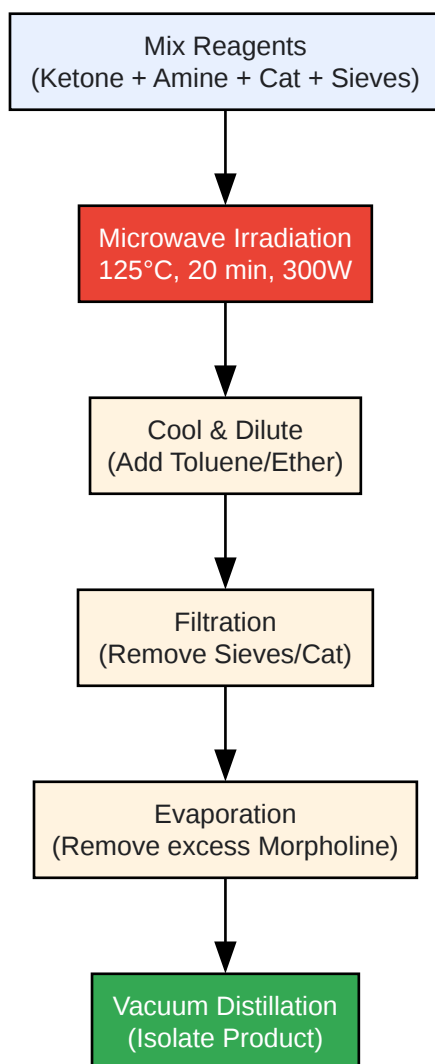
Parameter	Standard (Cyclohexanone)	Optimized (Cyclooctanone)	Reason
Temperature	100–110 °C	120–130 °C	Overcome ring strain/steric hindrance.
Time	5–10 min	15–25 min	Slower kinetics of medium rings.
Solvent	Solvent-Free	Solvent-Free or Min. Toluene	Toluene aids in water co-evaporation if open vessel.
Catalyst	None/Weak Acid	p-TSA or K-10 Clay	Stronger acid drive required.

Step-by-Step Procedure (Solvent-Free Method)

- Preparation:
 - In a 35 mL microwave vial, add Cyclooctanone (2.52 g, 20 mmol).
 - Add Morpholine (2.61 g, 30 mmol, 1.5 equiv).
 - Add p-TSA (0.17 g, 1 mmol) OR Montmorillonite K-10 (0.5 g).
 - Add activated 4Å Molecular Sieves (approx. 2 g) to the vial to trap water produced.
 - Add a magnetic stir bar. Cap the vial.
- Irradiation:
 - Place in the microwave reactor.
 - Method: Dynamic Power (Max 300W) to hold temperature.
 - Set Point: 125 °C.
 - Hold Time: 20 minutes.

- Note: Ensure vigorous stirring. The mixture will darken (orange/brown) which is typical for enamines.
- Work-up:
 - Allow the vial to cool to <50 °C.
 - Dilute the reaction mixture with anhydrous diethyl ether or toluene (10 mL).
 - Filter through a celite pad or sintered glass funnel to remove the molecular sieves and solid catalyst.
 - Wash the filter cake with fresh solvent (2 x 5 mL).
- Purification:
 - Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess morpholine.
 - Distillation: The crude oil is purified by vacuum distillation.
 - Target BP: ~135–145 °C at 10–12 mmHg (Estimate based on cyclohexenyl analog BP of 118°C/10mmHg).
 - Alternative: If high purity is not required for the next step (e.g., alkylation), the crude enamine (often >90% pure) can be used directly after high-vacuum drying.

Figure 2: Experimental Workflow



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Caption: Operational workflow for the synthesis of **4-(1-Cycloocten-1-yl)morpholine**.

Results & Characterization

The product is a colorless to pale yellow viscous oil.

Expected Yield: 85–92% (Isolated).

Validation Data (Diagnostic Signals):

- ¹H NMR (CDCl₃)

, 400 MHz):

- 4.55 – 4.65 ppm (t, 1H, J = 7.5 Hz): Vinylic proton (=CH-). This is the key indicator of enamine formation.
- 3.65 – 3.75 ppm (m, 4H): Morpholine -O-CH
-.
- 2.75 – 2.85 ppm (m, 4H): Morpholine -N-CH
-.
- 2.20 – 2.30 ppm (m, 2H): Allylic ring protons.
- 1.40 – 1.60 ppm (m, 8H): Remaining cyclooctyl ring protons.
- IR (Neat):
 - 1630–1645 cm⁻¹
: Strong C=C stretching (Enamine double bond).
 - Absence of C=O stretch (~1700 cm⁻¹) confirms consumption of ketone.

Troubleshooting & Expertise

- Incomplete Conversion: If NMR shows residual ketone (>5%), extend MW time by 10 minutes. 8-membered rings are sluggish; do not exceed 140°C to avoid polymerization.
- Water Removal: The presence of water reverses the reaction (hydrolysis). Freshly activated molecular sieves are critical in the microwave vial. Alternatively, use an open-vessel mode with a Dean-Stark trap if your microwave unit supports it (e.g., Milestone synthWAVE).
- Oxidation: Enamines are sensitive to hydrolysis and oxidation. Store under Nitrogen/Argon at -20°C.

Safety Considerations

- Morpholine: Flammable liquid, causes severe skin burns and eye damage. Handle in a fume hood.

- Microwave Safety: Do not cap vessels completely tight if generating significant gas (though this reaction is not gas-generating, thermal expansion occurs). Use pressure-rated vials with pressure-relief septa.

References

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Sources

- 1. 1-Morpholinocyclopentene | C₉H₁₅NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Cycloocten-1-yl)morpholine | C₁₂H₂₁NO | CID 87064 - PubChem [pubchem.ncbi.nlm.nih.gov]
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